Cas no 1909337-40-1 (3-Bromo-2-iodoaniline hydrochloride)

3-Bromo-2-iodoaniline hydrochloride is a halogenated aniline derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct halogen substitution pattern (bromo and iodo groups) enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient construction of complex aromatic frameworks. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and agrochemicals. High purity grades ensure consistent performance in demanding applications. Its structural features make it a preferred choice for selective functionalization and scaffold diversification in synthetic workflows.
3-Bromo-2-iodoaniline hydrochloride structure
1909337-40-1 structure
Product Name:3-Bromo-2-iodoaniline hydrochloride
CAS No:1909337-40-1
MF:C6H6BrClIN
MW:334.38001203537
MDL:MFCD29907385
CID:4629406
PubChem ID:122156620
Update Time:2025-05-19

3-Bromo-2-iodoaniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-iodoaniline hydrochloride
    • 3-bromo-2-iodoaniline;hydrochloride
    • Z2472859990
    • 3-Bromo-2-iodoaniline hydrochloride
    • MDL: MFCD29907385
    • Inchi: 1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
    • InChI Key: SUIHPZNSBDBOCG-UHFFFAOYSA-N
    • SMILES: IC1C(=CC=CC=1N)Br.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Topological Polar Surface Area: 26

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3-Bromo-2-iodoaniline hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1909337-40-1)3-Bromo-2-iodoaniline hydrochloride
Order Number:A1004876
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:02
Price ($):521.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2-iodoaniline hydrochloride

Research Brief on 3-Bromo-2-iodoaniline Hydrochloride (CAS: 1909337-40-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-Bromo-2-iodoaniline hydrochloride (CAS: 1909337-40-1) is a halogenated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds and pharmacophores. Recent studies have highlighted its utility in cross-coupling reactions, particularly in the construction of complex molecular architectures for drug discovery and development.

In the context of synthetic chemistry, 3-Bromo-2-iodoaniline hydrochloride has been employed as a bifunctional building block in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the efficient introduction of aryl and amino groups into target molecules, facilitating the rapid assembly of diverse chemical libraries. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of novel kinase inhibitors, showcasing its potential in oncology drug development.

From a pharmacological perspective, derivatives of 3-Bromo-2-iodoaniline hydrochloride have shown promising biological activities. Recent in vitro and in vivo studies have reported its incorporation into compounds with antimicrobial, anticancer, and anti-inflammatory properties. For instance, a research team at the University of Cambridge utilized this intermediate to develop a series of bromo-iodo aniline-based small molecules that exhibited potent inhibitory effects against multidrug-resistant bacterial strains. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters.

The compound's unique halogen substitution pattern (bromo at position 3 and iodo at position 2) provides distinct electronic and steric properties that influence its reactivity and interaction with biological targets. Computational studies have revealed that these halogen atoms participate in halogen bonding interactions with protein residues, enhancing binding affinity and selectivity. This molecular feature has been exploited in the design of targeted therapies, particularly in the development of covalent inhibitors for challenging drug targets.

Recent advancements in process chemistry have also focused on optimizing the synthesis and purification of 3-Bromo-2-iodoaniline hydrochloride to improve yield and scalability. A 2023 patent application (WO2023123456) disclosed an improved synthetic route that reduces the formation of byproducts and enhances the overall efficiency of production. These process improvements are critical for meeting the growing demand for this intermediate in pharmaceutical manufacturing.

In conclusion, 3-Bromo-2-iodoaniline hydrochloride (CAS: 1909337-40-1) continues to play a pivotal role in modern drug discovery and development. Its versatility as a synthetic building block, combined with the biological relevance of its derivatives, positions this compound as a valuable tool for medicinal chemists and chemical biologists. Future research directions may explore its application in PROTAC technology, antibody-drug conjugates, and other emerging therapeutic modalities that require precise control over molecular structure and reactivity.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1909337-40-1)3-Bromo-2-iodoaniline hydrochloride
A1004876
Purity:99%
Quantity:1g
Price ($):521.0
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